molecular formula C9H8FNO B1304954 3-(4-Fluorophenoxy)propanenitrile CAS No. 85169-02-4

3-(4-Fluorophenoxy)propanenitrile

Cat. No. B1304954
CAS RN: 85169-02-4
M. Wt: 165.16 g/mol
InChI Key: MSQBUHCLFYFIGC-UHFFFAOYSA-N
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Patent
US04625042

Procedure details

A mixture of 11.2 g of 4-fluorophenol, 26.5 g of acrylonitrile and 4.9 g of cupric hydroxide was refluxed for 8 hours with stirring, and then acrylonitrile and 4-fluorophenol were removed from the mixture under reduced pressure. After diluting the obtained residue with ether and filtering solid, the ether layer was successively washed with 10% aqueous solution of sodium hydroxide and 2N hydrochloric acid and dehydrated with anhydrous magnesium sulfate. Ether was distilled away to give 14.02 g of colorless liquid of 3-(4-fluorophenoxy)propionitrile (yield: 85%).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric hydroxide
Quantity
4.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](#[N:12])[CH:10]=[CH2:11]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:11][CH2:10][C:9]#[N:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
26.5 g
Type
reactant
Smiles
C(C=C)#N
Name
cupric hydroxide
Quantity
4.9 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
acrylonitrile and 4-fluorophenol were removed from the mixture under reduced pressure
ADDITION
Type
ADDITION
Details
After diluting the obtained residue with ether
FILTRATION
Type
FILTRATION
Details
filtering solid
WASH
Type
WASH
Details
the ether layer was successively washed with 10% aqueous solution of sodium hydroxide and 2N hydrochloric acid
DISTILLATION
Type
DISTILLATION
Details
Ether was distilled away

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14.02 g
Name
Type
product
Smiles
FC1=CC=C(OCCC#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.